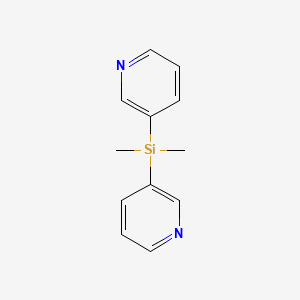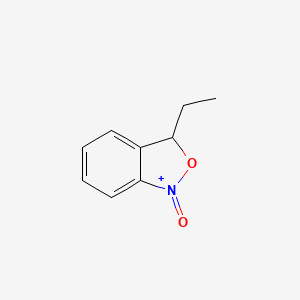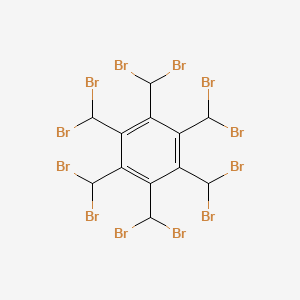![molecular formula C20H21NO3S B14300368 2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]- CAS No. 123289-89-4](/img/structure/B14300368.png)
2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]- is an organic compound derived from naphthalene. It is characterized by the presence of a sulfonic acid group and an amino group attached to the naphthalene ring. This compound is commonly used in the synthesis of dyes and pigments due to its ability to form stable, vibrant colors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]- typically involves the sulfonation of naphthalene followed by amination. The process begins with the sulfonation of naphthalene using sulfuric acid at elevated temperatures to introduce the sulfonic acid group. The resulting sulfonated naphthalene is then subjected to a Bucherer reaction, where it is treated with ammonium salts to introduce the amino group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The sulfonation step is carefully controlled to prevent over-sulfonation, and the amination step is conducted under conditions that favor the formation of the desired product.
化学反応の分析
Types of Reactions
2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The sulfonic acid and amino groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted naphthalenes. These products have applications in the synthesis of dyes, pigments, and other organic compounds.
科学的研究の応用
2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of colorants for textiles, plastics, and inks.
作用機序
The mechanism of action of 2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]- involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group enhances the compound’s solubility and reactivity, while the amino group allows for specific binding to target molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Amino-1-naphthalenesulfonic acid:
6-Amino-2-naphthalenesulfonic acid: Used in the production of dyes and pigments.
4-Amino-1-naphthalenesulfonic acid: Utilized in the synthesis of scandium complexes .
Uniqueness
2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]- is unique due to the presence of the bulky tert-butyl group attached to the phenyl ring. This structural feature imparts distinct steric and electronic properties, making it particularly useful in applications requiring specific molecular interactions and stability.
特性
CAS番号 |
123289-89-4 |
|---|---|
分子式 |
C20H21NO3S |
分子量 |
355.5 g/mol |
IUPAC名 |
6-(4-tert-butylanilino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C20H21NO3S/c1-20(2,3)16-6-9-17(10-7-16)21-18-8-4-15-13-19(25(22,23)24)11-5-14(15)12-18/h4-13,21H,1-3H3,(H,22,23,24) |
InChIキー |
QLAAJFRQMRRTMI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


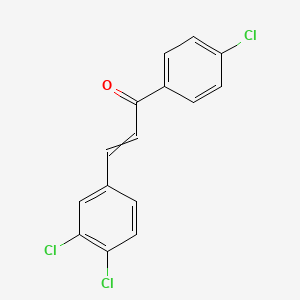
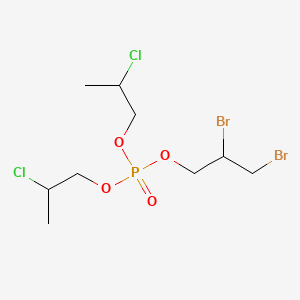
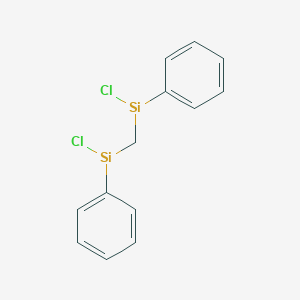
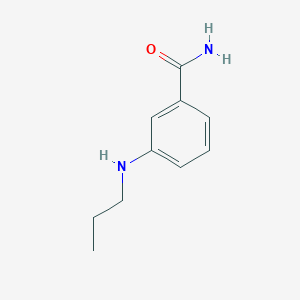
![1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14300323.png)
![3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene](/img/structure/B14300336.png)
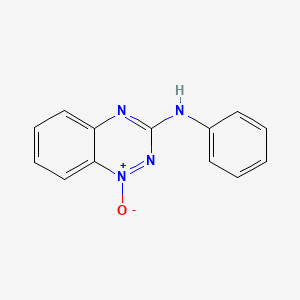
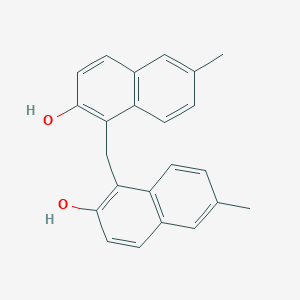
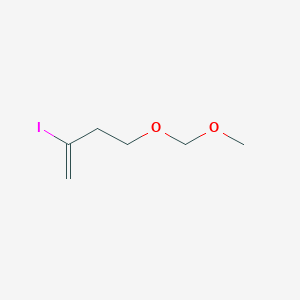

![2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate]](/img/structure/B14300355.png)
